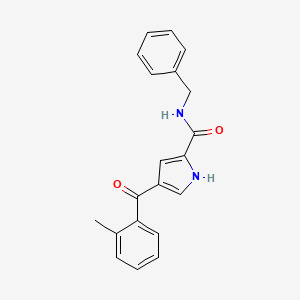

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14-7-5-6-10-17(14)19(23)16-11-18(21-13-16)20(24)22-12-15-8-3-2-4-9-15/h2-11,13,21H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRFTCVYWCUMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 2-methylbenzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or pyrrole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is characterized by its pyrrole core, which is known for its pharmacological versatility. The compound's structure can be depicted as follows:

- Molecular Formula : CHNO

- Molecular Weight : 298.35 g/mol

The compound exhibits various biological activities, primarily focusing on anticancer and anti-inflammatory properties.

Anticancer Applications

Research has shown that this compound possesses significant anticancer potential. Case studies highlight its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study 1: Inhibition of Tumor Growth

A study conducted on ovarian cancer xenografts demonstrated that administration of this compound resulted in a marked reduction in tumor size. The mechanism was linked to the induction of apoptosis and inhibition of angiogenesis, suggesting a dual action against tumor proliferation and vascularization .

Case Study 2: Mechanism of Action

In vitro assays indicated that the compound interferes with key signaling pathways involved in cell cycle regulation, particularly the p53 pathway. This interference leads to enhanced apoptotic activity in cancer cells, making it a promising candidate for further development .

Anti-inflammatory Applications

The compound also shows promise as an anti-inflammatory agent.

Case Study 3: Reduction of Pro-inflammatory Cytokines

In murine models of arthritis, this compound significantly reduced levels of pro-inflammatory cytokines. This effect contributes to its potential use in treating inflammatory diseases .

Research Findings and Insights

Recent studies have focused on optimizing the pharmacological profile of this compound:

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the pyrrole core can enhance biological activity. For instance, substituents at specific positions have been shown to improve solubility and potency against cancer cell lines .

- Dual Inhibition Mechanism : The compound has been identified as a dual inhibitor targeting both microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are crucial in inflammation and cancer progression .

Data Tables

Mechanism of Action

The mechanism of action of N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Additionally, it can interact with cellular receptors, triggering a cascade of biochemical events that lead to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

Comparison of Yields and Conditions :

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, insights can be drawn from analogs:

- CB2 Receptor Antagonism : Analogs such as compound 6 () exhibit CB2 antagonism, suggesting the target compound may share this activity due to structural similarity.

- Lipophilicity : The benzyl and benzoyl groups enhance lipophilicity (logP ~3–4), favoring membrane permeability. In contrast, the furylmethyl variant () may reduce logP due to the oxygen-rich furan ring.

- Metabolic Stability : Chlorinated derivatives (e.g., ) likely exhibit longer half-lives due to reduced oxidative metabolism, whereas aliphatic acyl groups () may increase susceptibility to esterase cleavage.

Computational and Theoretical Insights

Density functional theory (DFT) studies () are critical for predicting electronic properties and reactivity. For example:

- Electron Density and Reactivity : The 2-methylbenzoyl group’s electron-withdrawing nature may polarize the pyrrole ring, enhancing electrophilic substitution at specific positions.

- Hardness/Softness Indices : Global hardness (η) and softness (σ) values calculated via DFT could predict nucleophilic attack sites, aiding in rational drug design.

Biological Activity

N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis of this compound

The synthesis typically involves the reaction of 2-methylbenzoyl chloride with N-benzyl-1H-pyrrole-2-carboxamide in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The product is purified through recrystallization or column chromatography .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Research indicates that pyrrole derivatives can exhibit significant antibacterial and antifungal activities. The compound's structure allows it to interact with microbial enzymes or cell membranes, disrupting their function .

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling and proliferation, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. Molecular docking studies have confirmed binding interactions with DHFR, suggesting a potential pathway for anticancer effects .

- Receptor Modulation : It may also modulate the activity of neurotransmitter receptors, potentially influencing pathways related to mood and cognition. This aspect is particularly relevant for compounds targeting serotonin receptors .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antibacterial Activity : A study evaluated the antibacterial effects of various pyrrole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as an antimicrobial agent .

- Anticancer Studies : In vitro assays demonstrated that this compound could inhibit the growth of cancer cell lines, with IC50 values indicating promising potency. Further exploration into its mechanism revealed interactions with cellular pathways involved in apoptosis and cell cycle regulation .

- Pharmacokinetic Properties : Research into the pharmacokinetics of similar pyrrole derivatives highlighted challenges in oral bioavailability but suggested modifications could enhance absorption and efficacy .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-benzyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling a pyrrole-2-carboxylic acid derivative with a benzylamine intermediate. For example, acyl chlorides (e.g., 2-methylbenzoyl chloride) are reacted with pyrrole precursors under anhydrous conditions, often using coupling agents like SOCl₂ to activate carboxyl groups. Reaction optimization includes controlling temperature (e.g., 0°C for exothermic steps), stoichiometric ratios (e.g., 1.5 equivalents of amine), and purification via flash chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Identifies aromatic protons (δ 7.2–8.0 ppm for benzyl and pyrrole groups) and methyl substituents (δ 2.1–2.5 ppm) .

- ESIMS/HRMS : Confirms molecular weight (e.g., m/z 363.1 for [M+H]+) and isotopic patterns .

- HPLC : Validates purity (>95%) using reverse-phase columns and UV detection .

Q. What are the common intermediates and coupling agents used in the synthesis of pyrrole-2-carboxamide derivatives?

- Methodological Answer : Intermediates like ethyl pyrrole-2-carboxylate (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) are esterified and hydrolyzed to carboxylic acids. Coupling agents such as HATU or EDC/DMAP facilitate amide bond formation. Benzylamine derivatives (e.g., 2-methylbenzoyl chloride) are introduced via nucleophilic acyl substitution .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT frameworks (e.g., B3LYP/6-31G*) model the compound’s electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and guide synthetic modifications. The Colle-Salvetti correlation-energy formula can assess intramolecular interactions, such as hydrogen bonding between the carboxamide and benzoyl groups .

Q. What strategies are employed in crystallographic refinement when resolving the molecular structure of complex pyrrole-carboxamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction data are refined using programs like SHELXL. Strategies include:

- Twinned data handling : Using HKLF5 format for non-merohedral twinning.

- Disorder modeling : Assigning partial occupancy to flexible substituents (e.g., benzyl groups).

- Hydrogen bonding networks : Analyzing short contacts (<3.0 Å) to validate packing motifs .

Q. How do researchers design structure-activity relationship (SAR) studies for pyrrole-2-carboxamide analogs to optimize biological activity?

- Methodological Answer : SAR studies involve:

- Substituent variation : Modifying benzyl (e.g., halogenation) or pyrrole (e.g., methyl vs. trifluoromethyl) groups.

- Bioactivity assays : Testing against targets (e.g., DNA gyrase for antimicrobial activity) using MIC or IC50 measurements.

- Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to biological targets (e.g., enzyme active sites) .

Q. What methodological approaches are used to analyze discrepancies between in vitro and in silico biological activity data for carboxamide compounds?

- Methodological Answer : Discrepancies arise from solubility or membrane permeability issues. Approaches include:

- Solubility enhancement : Using DMSO/water co-solvents or liposomal formulations.

- Permeability assays : Caco-2 cell monolayers assess passive diffusion.

- Metabolic stability : Liver microsome studies identify degradation pathways (e.g., CYP450 oxidation) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR data when characterizing pyrrole-carboxamide derivatives?

- Methodological Answer : Contradictions (e.g., unexpected splitting) may arise from tautomerism or rotameric forms. Solutions include:

- Variable-temperature NMR : Observing coalescence of peaks at elevated temperatures.

- 2D NMR (COSY, NOESY) : Resolving through-space correlations (e.g., NOE between pyrrole NH and benzyl protons).

- DFT-assisted assignments : Comparing experimental shifts with computed values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.